2-((1-(6-Oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with a 6-Oxo-1,6-dihydropyridine-3-carbonyl core and a piperidin-4-yl group attached via an oxygen atom. Further analysis would require more specific data or computational modeling.Scientific Research Applications
Crystal Structure Analysis
Studies on nicotinonitrile derivatives, similar to the compound , reveal intricate details about their crystal structures. These compounds exhibit non-planar configurations, dihedral angles, and interactions that contribute to their supramolecular assembly and stability. For instance, in the study by Chantrapromma et al., the crystal structure of a nicotinonitrile derivative showcased weak intramolecular C—H⋯N interactions, forming a supramolecular network (Chantrapromma et al., 2009).
Organic Synthesis
The compound's structure is relevant to the synthesis of various organic molecules, including nitriles, ketones, and lactams. Moriarty et al. describe the oxidation of primary amines with iodosobenzene, resulting in nitriles and cyclic ketones, indicating the potential of related structures in synthetic chemistry (Moriarty et al., 1988).
Material Science Applications
Nicotinonitrile derivatives are explored for their potential in material science, particularly in the synthesis of new classes of nonlinear optical (NLO) materials. Raghukumar et al. synthesized derivatives demonstrating significant NLO properties, highlighting the importance of structural manipulation for enhancing material functionalities (Raghukumar et al., 2003).
Photophysical Properties
The synthesis and study of nicotinonitrile derivatives incorporating pyrene and fluorene moieties indicate their potential in applications requiring specific photophysical properties. Hussein et al. developed a method yielding compounds with strong blue-green fluorescence, suitable for various applications in materials science (Hussein et al., 2019).
Antiproliferative Activity
Compounds structurally related to the one have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, demonstrating the potential therapeutic applications of such molecules (El-Sayed et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the tyrosine-protein kinase abl1 , which plays a crucial role in cell differentiation, cell division, cell adhesion, and stress response.
Mode of Action
It can be inferred from similar compounds that it may interact with its target protein and inhibit its function . This interaction could lead to changes in the cellular processes controlled by the target protein.
Biochemical Pathways
Given the potential target of this compound, it could affect pathways related to cell differentiation, cell division, cell adhesion, and stress response .
Result of Action
Based on the potential target of this compound, it could potentially inhibit the function of the tyrosine-protein kinase abl1, leading to changes in cellular processes such as cell differentiation, cell division, cell adhesion, and stress response .
properties
IUPAC Name |
2-[1-(6-oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c18-10-12-2-1-7-19-16(12)24-14-5-8-21(9-6-14)17(23)13-3-4-15(22)20-11-13/h1-4,7,11,14H,5-6,8-9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWXUIWRQWFJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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